molecular formula C13H17ClN2O2 B12276106 2-Chloro-5-(1-piperazinyl)benzoic acid ethyl ester CAS No. 1043456-55-8

2-Chloro-5-(1-piperazinyl)benzoic acid ethyl ester

Cat. No.: B12276106
CAS No.: 1043456-55-8
M. Wt: 268.74 g/mol
InChI Key: OVJVIASOVPPMOJ-UHFFFAOYSA-N
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Description

2-Chloro-5-(1-piperazinyl)benzoicacidethylester is a chemical compound that features a chloro-substituted benzene ring and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(1-piperazinyl)benzoicacidethylester typically involves the reaction of 2-chloro-5-nitrobenzoic acid with piperazine under specific conditions. The nitro group is first reduced to an amine, followed by esterification with ethanol to form the final product. The reaction conditions often include the use of catalysts and solvents to facilitate the process .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(1-piperazinyl)benzoicacidethylester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

2-Chloro-5-(1-piperazinyl)benzoicacidethylester has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(1-piperazinyl)benzoicacidethylester involves its interaction with specific molecular targets. The piperazine moiety can interact with various receptors, modulating their activity. The chloro group may also play a role in the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-(1-piperazinyl)benzoicacidethylester is unique due to its specific combination of a chloro-substituted benzene ring and a piperazine moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

CAS No.

1043456-55-8

Molecular Formula

C13H17ClN2O2

Molecular Weight

268.74 g/mol

IUPAC Name

ethyl 2-chloro-5-piperazin-1-ylbenzoate

InChI

InChI=1S/C13H17ClN2O2/c1-2-18-13(17)11-9-10(3-4-12(11)14)16-7-5-15-6-8-16/h3-4,9,15H,2,5-8H2,1H3

InChI Key

OVJVIASOVPPMOJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)N2CCNCC2)Cl

Origin of Product

United States

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